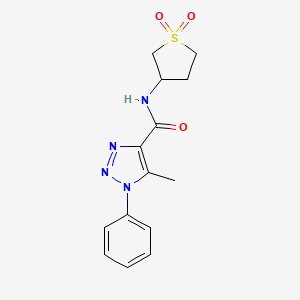

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a phenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide-linked 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-10-13(14(19)15-11-7-8-22(20,21)9-11)16-17-18(10)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZQDXXAGIRQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

This compound acts as an activator of the GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels by this compound affects the GPCR signaling pathways . This can have downstream effects on various physiological processes, potentially including pain perception, epilepsy, reward/addiction, and anxiety.

Pharmacokinetics

In terms of pharmacokinetics, this compound has been evaluated in tier 1 DMPK assays. The compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds. This suggests that the compound has favorable ADME properties, which could impact its bioavailability.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives known for their diverse biological activities. The presence of the thiolane ring and the triazole moiety contributes to its unique properties.

Molecular Formula

- Molecular Formula : C15H18N4O2S

- Molecular Weight : 318.39 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the triazole ring through azide and alkyne coupling.

- Introduction of the thiolane moiety via nucleophilic substitution reactions.

- Finalization through carboxamide formation.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.5 | Thymidylate synthase inhibition |

| HCT116 | 3.0 | Induction of apoptosis |

| HepG2 | 2.8 | Cell cycle arrest |

The mechanism of action is primarily attributed to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

The antimicrobial activity is believed to stem from its ability to disrupt cellular processes by covalently modifying key enzymes involved in metabolism .

The biological activity of this compound involves:

- Covalent Bonding : The compound can form covalent bonds with active sites on enzymes, inhibiting their function.

- Enzyme Inhibition : It targets specific enzymes such as thymidylate synthase and carbonic anhydrase II, which are vital for cellular proliferation and metabolic processes .

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study involving MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability with an IC50 value of 2.5 µM. This study highlighted its potential as a lead compound for developing new anticancer therapies .

- Antimicrobial Evaluation : Another research focused on its antimicrobial effects showed that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ in core heterocycles, substituents, and functional groups, which critically influence physicochemical properties such as solubility, melting points, and bioavailability.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Core Heterocycle Differences: The target’s 1,2,3-triazole core differs from pyrazole () and tetrazole () analogs.

- Substituent Effects: The sulfone group in the target and compounds increases polarity, likely improving aqueous solubility over non-sulfonated analogs. Chloro and cyano substituents in derivatives may enhance lipophilicity but reduce metabolic stability compared to the target’s methyl and phenyl groups .

- Synthetic Yields : compounds show moderate yields (62–71%), suggesting similar coupling efficiency for carboxamide formation in the target’s synthesis .

Q & A

Q. What are the recommended synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group coupling. A general approach includes:

Condensation : React 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with 1,1-dioxidotetrahydrothiophen-3-amine using coupling agents like EDC·HCl and HOBt in DMF ().

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.

- Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of amine to acid) and reaction time (monitor via TLC). For reproducibility, maintain anhydrous conditions and inert atmosphere (Ar/N₂) ().

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and (if applicable) spectra to confirm functional groups (e.g., triazole protons at δ 8.2–8.5 ppm) ().

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%).

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement ().

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

- Methodological Answer :

- FTIR : Identify sulfone (S=O) stretches at 1150–1300 cm⁻¹ and triazole C=N at 1500–1600 cm⁻¹.

- HRMS : Verify exact mass (e.g., C₁₅H₁₇N₄O₃S: calc. 345.1022).

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values ().

Advanced Research Questions

Q. How can researchers address low aqueous solubility of this compound in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the tetrahydrothiophene sulfone moiety while monitoring SAR ().

- Nanoformulation : Develop liposomal or polymeric nanoparticles (size: 100–200 nm) via solvent evaporation ().

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases). Focus on the triazole core and sulfone group for hydrogen bonding ().

- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes.

- ADMET Prediction : Utilize SwissADME or ADMETLab to optimize logP (target: 2–3) and reduce hepatotoxicity ().

Q. How should discrepancies in biological activity data across studies be analyzed?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, variations in ATP concentrations in kinase assays can alter inhibition values.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data, controlling for batch effects and solvent interference ().

Q. What strategies enhance regioselectivity in triazole ring functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., sulfone) using tert-butyldimethylsilyl (TBS) groups.

- Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for controlled substitution ().

Notes for Methodological Rigor

- Crystallography : Refine structures with SHELXL () and validate using WinGX/ORTEP ().

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves ().

- SAR Studies : Systematically modify substituents on the triazole and tetrahydrothiophene rings to isolate electronic vs. steric effects ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.